molecular formula C21H20N4O2 B4033659 N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B4033659
M. Wt: 360.4 g/mol
InChI Key: YLCDHUCSQGVLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with an imidazole and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

    Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Attachment of the Imidazole Group: The imidazole group can be attached through a nucleophilic substitution reaction, where the imidazole reacts with a suitable alkyl halide.

    Final Coupling: The final step involves coupling the imidazole and furan-substituted quinoline intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, dry ether, reflux.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (bromine, chlorine), room temperature to mild heating.

Major Products

    Oxidation: Furanones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitrated or halogenated imidazole derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurological disorders.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with biological macromolecules:

    Molecular Targets: The compound targets topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Pathways Involved: By inhibiting topoisomerase, the compound prevents the relaxation of supercoiled DNA, thereby hindering DNA replication and transcription processes, leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide: Similar in structure but with an indole moiety instead of a furan ring.

    N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: Similar but with a thiophene ring instead of a furan ring.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of both furan and imidazole rings, which confer distinct electronic and steric properties, making it a versatile scaffold for drug design and development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15-7-8-20(27-15)19-13-17(16-5-2-3-6-18(16)24-19)21(26)23-9-4-11-25-12-10-22-14-25/h2-3,5-8,10,12-14H,4,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCDHUCSQGVLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.